Ethyl 3-chloro-2-methylbenzoylformate
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Overview
Description
Ethyl 3-chloro-2-methylbenzoylformate is an organic compound with the molecular formula C11H11ClO3 and a molecular weight of 226.66 g/mol . It is a derivative of benzeneacetic acid and is characterized by the presence of a chloro group, a methyl group, and an ethyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Ethyl 3-chloro-2-methylbenzoylformate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chloro-2-methylbenzoyl chloride with ethanol in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow processes and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Ethyl 3-chloro-2-methylbenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions and produce corresponding substituted products.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Ethyl 3-chloro-2-methylbenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-methylbenzoylformate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ester functional group can undergo hydrolysis to produce the corresponding carboxylic acid. These reactions can affect various biochemical pathways and cellular processes, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Ethyl 3-chloro-2-methylbenzoylformate can be compared with similar compounds such as:
Ethyl 2-chlorobenzoylformate: Similar structure but with the chloro group at the 2-position instead of the 3-position.
Ethyl 3-methylbenzoylformate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
This compound is unique due to the presence of both the chloro and methyl groups, which provide distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRIBKRWZGTFCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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